3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride
Description
3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride is a bicyclic lactam derivative featuring a seven-membered ring system fused with a piperazine-like structure. Its molecular formula is C₈H₁₅ClN₂O (as the hydrochloride salt), with a molecular weight of 190.67 g/mol . The compound is synthesized via the reaction of tropinone with hydrazonic acid to form the lactam intermediate, followed by reduction using lithium aluminum hydride (LiAlH₄) to yield the bicyclic amine, which is subsequently converted to the hydrochloride salt .
Key structural features include:
- A rigid bicyclo[4.2.1]nonane scaffold.
- A ketone group at position 4, critical for hydrogen bonding and reactivity.
- A methyl substituent at position 3, influencing steric and electronic properties.
This compound has been explored as a precursor for pharmacologically active molecules, particularly in nicotinic acetylcholine receptor (nAChR) ligand research .
Properties
IUPAC Name |
3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-10-5-7-3-2-6(9-7)4-8(10)11;/h6-7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIDWBKFHFPWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(N2)CC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Diazabicyclic Core
The bicyclic core is generally synthesized via intramolecular cyclization reactions involving diamine precursors. For example, starting with a linear diamine or amino alcohol, selective protection and activation steps enable the formation of the bicyclic scaffold through nucleophilic substitution or reductive amination.
Methylation at the 3-Position
The methyl group at the 3-position is introduced either by alkylation of a suitable intermediate or by using methylated starting materials. Controlled methylation conditions are critical to avoid over-alkylation or unwanted side reactions.
Installation of the Ketone Group at the 4-Position
Oxidation reactions, such as selective oxidation of secondary alcohol intermediates or direct ketone formation via acylation strategies, are employed to install the ketone at the 4-position. Reagents like PCC (pyridinium chlorochromate) or Dess–Martin periodinane may be used under controlled conditions.
Formation of the Hydrochloride Salt
The free base of 3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether. This step improves the compound’s physicochemical properties for handling and further applications.
Representative Preparation Protocol (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Diamine precursor, base, solvent | Formation of diazabicyclo[4.2.1]nonane core |
| 2 | Methylation | Methyl iodide or methyl triflate, base | Introduction of methyl group at 3-position |
| 3 | Oxidation | PCC or Dess–Martin periodinane | Ketone formation at 4-position |
| 4 | Salt formation | HCl in ethanol or ether | Formation of hydrochloride salt |
Research Findings and Optimization
According to patent literature and research on related heterobicyclic compounds, the synthetic routes emphasize high regio- and stereoselectivity to obtain the desired isomer of this compound with high purity. Optimization of reaction conditions such as temperature, solvent choice, and reagent stoichiometry is crucial to maximize yield and minimize by-products.
Electrophysiological studies on related diazabicyclic compounds have shown that the precise stereochemistry and functionalization pattern significantly influence biological activity, underscoring the importance of controlled synthetic methodologies.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition/Choice | Notes |
|---|---|---|
| Starting material | Linear diamine or amino alcohol | Purity critical for cyclization efficiency |
| Cyclization conditions | Mild base, inert solvent (e.g., THF) | Avoid harsh conditions to prevent decomposition |
| Methylation reagent | Methyl iodide or methyl triflate | Controlled addition to prevent over-alkylation |
| Oxidation reagent | PCC or Dess–Martin periodinane | Selective oxidation to ketone |
| Salt formation solvent | Ethanol or ether with HCl | Ensures stable hydrochloride salt formation |
| Purification method | Crystallization or chromatography | Achieves high purity and stereochemical integrity |
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions may occur, especially involving the nitrogen atoms in the diazabicyclo nonane core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide could be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions for substitution reactions would depend on the specific substituents involved.
Major Products Formed: The major product formed from these reactions is the 3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride itself, with potential for various derivatives depending on the specific reactions and conditions used.
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a valuable intermediate for the construction of complex molecular architectures. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as dual orexin receptor antagonists, delta opioid agonists, serotonin reuptake inhibitors, dopamine transporter inhibitors, antibacterial agents, and antitumor antibiotics .
Industry: In the material science industry, this compound can be used to develop new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action for 3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride involves its interaction with various molecular targets. For example, as a dual orexin receptor antagonist, it binds to orexin receptors, inhibiting their activity and thereby modulating sleep-wake cycles . The exact pathways and molecular interactions depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Ketone vs. Amine : The presence of the 4-keto group in the parent compound enhances hydrogen-bonding capacity compared to the reduced amine derivative (30c), which lacks this functional group .
- Substituent Effects: Ethyl substitution at position 3 (C10H18N2O) increases lipophilicity (clogP ~1.2 vs.
- Reactivity : The chloroacetyl derivative (C10H15ClN2O2) introduces electrophilic reactivity, making it suitable for covalent binding studies but raising safety concerns .
Nicotinic Acetylcholine Receptor (nAChR) Ligands
- The parent compound and its analogs are precursors for α4β2 nAChR ligands. For example, 3-(5-ethoxypyridin-3-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane (31b) demonstrates sub-micromolar affinity for α4β2 receptors, highlighting the importance of the bicyclic scaffold .
- 9-Boc-3,9-diazabicyclo[4.2.1]nonane (AS98137) is used in protected form for selective functionalization, enabling the synthesis of stereochemically complex ligands .
Critical Notes :
Biological Activity
3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride, also known by its CAS number 1820581-06-3, is a bicyclic compound with potential biological applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H15ClN2O
- Molecular Weight : 190.67 g/mol
- CAS Number : 1820581-06-3
Biological Activity Overview
The compound has been investigated for its effects on various biological systems, particularly in the context of neuropharmacology and cancer research.
1. Neuropharmacological Effects
Research indicates that this compound may act as an orexin receptor antagonist. Orexins are neuropeptides that play crucial roles in regulating arousal, appetite, and sleep-wake cycles. Antagonists of orexin receptors have shown promise in promoting sleep and could be beneficial in treating insomnia:
- Study Findings : A study published in 2010 demonstrated that constrained diazepanes with a similar bicyclic core exhibited good oral bioavailability and sleep-promoting activity in rat EEG models .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Orexin Receptor Antagonism | Promotes sleep; potential treatment for insomnia | |
| Anti-Cancer Activity | Potential modulation of signaling pathways involved in tumor growth |
Case Studies and Research Findings
In-depth studies on this compound are scarce; however, related research provides insights into its potential applications:
- Orexin Receptor Studies : Research on orexin receptor antagonists has shown that they can effectively reduce wakefulness and increase sleep duration in animal models, indicating a promising avenue for further exploration of this compound's effects .
- Cancer Research Context : The broader class of diazabicyclo compounds has been studied for their interactions with various biological targets that may influence cancer cell behavior, suggesting that similar mechanisms could be explored with this specific compound.
Q & A
Q. What is the established synthetic route for 3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride?
The compound is synthesized via a multi-step procedure starting from tropinone. In the first step, tropinone reacts with hydrazonic acid in chloroform under controlled temperature (below 15°C) to form the bicyclic lactam intermediate. This intermediate is then reduced using lithium aluminum hydride (LiAlH4) in dry ether under nitrogen atmosphere, yielding the final product with an overall yield of 61%. Characterization includes elemental analysis (C, H, N), melting point determination (258–259°C dec. for the hydrochloride salt), and distillation parameters (b.p. 111–113°C at 38 mm Hg) .
Q. How is structural confirmation performed for this bicyclic compound?
Structural validation relies on a combination of analytical techniques:
- Elemental analysis confirms stoichiometry (e.g., C₈H₁₅ClN₂O for the hydrochloride salt) .
- Melting point determination (e.g., 258–259°C dec.) ensures purity and consistency with literature values .
- Spectroscopic methods (e.g., IR, NMR) are implied for functional group and stereochemical analysis, though specific spectral data are not provided in the evidence.
Q. What acute toxicity data are available for this compound?
Intravenous administration in mice shows an LD₅₀ of 114 mg/kg, indicating moderate toxicity. However, detailed toxic effects (e.g., organ-specific damage, neurological impacts) are not reported in the available literature .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
Yield optimization involves:
- Temperature control : Maintaining reaction temperatures below 35°C during sodium azide addition minimizes side reactions .
- Catalyst selection : Substituting LiAlH4 with alternative reducing agents (e.g., NaBH4 with additives) may improve selectivity for the bicyclic amine .
- Solvent systems : Testing polar aprotic solvents (e.g., THF) instead of ether could enhance reaction kinetics during reduction .
Q. What strategies address discrepancies in pharmacological activity data across studies?
Contradictory results in receptor binding or therapeutic efficacy can be resolved by:
- Standardized assays : Using uniform in vitro models (e.g., nicotinic acetylcholine receptor subtypes) to compare activity .
- Computational modeling : Docking studies to predict binding affinities based on the compound’s bicyclic conformation and substituent effects .
- Stereochemical analysis : Ensuring enantiomeric purity, as racemic mixtures (e.g., rac-(1R,6S)- derivatives) may exhibit variable bioactivity .
Q. How can the core structure be modified to enhance pharmacological potential?
Derivative synthesis strategies include:
- Functionalization at the methyl group : Replacing the 3-methyl group with bulkier alkyl chains to modulate receptor selectivity .
- Lactam ring modification : Introducing electron-withdrawing groups (e.g., nitro, carbonyl) to alter ring strain and reactivity .
- Salt formation : Exploring alternative counterions (e.g., fumarate, citrate) to improve solubility and bioavailability, as demonstrated for related diazabicyclo compounds .
Data Contradiction and Mechanistic Analysis
Q. Why do synthesis yields vary between reported methods?
Discrepancies arise from differences in:
- Reduction conditions : LiAlH4 vs. catalytic hydrogenation, where the latter may reduce over-reduction byproducts .
- Workup protocols : Incomplete removal of inorganic salts during filtration can artificially lower yields .
- Starting material purity : Tropinone impurities (e.g., tropine) may lead to competing reaction pathways .
Q. How can researchers validate the compound’s role in neurodegenerative disease models?
Preclinical studies should:
- Use targeted assays : Measure inhibition of α-synuclein aggregation or dopaminergic neuron protection in Parkinson’s disease models .
- Compare with analogs : Evaluate anti-Parkinsonism activity of 3-carbothiohydrazide derivatives to establish structure-activity relationships .
- Assess pharmacokinetics : Monitor blood-brain barrier penetration using LC-MS in rodent models .
Methodological Recommendations
Q. What analytical techniques are critical for purity assessment?
- HPLC with UV/Vis detection : Use Chromolith or Purospher® columns for high-resolution separation of enantiomers or degradation products .
- Karl Fischer titration : Quantify residual water in the hydrochloride salt to prevent hydrolysis during storage .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 191 for the free base) and detect trace impurities .
Q. How should researchers handle stability challenges during storage?
- Desiccation : Store the hydrochloride salt in anhydrous conditions (e.g., vacuum-sealed with silica gel) to prevent hydrate formation .
- Temperature control : Avoid prolonged exposure to temperatures >25°C, as decomposition is observed at 290–291°C .
- Light sensitivity : Use amber vials to minimize photolytic degradation of the diazabicyclo core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
